molecular formula C12H18N2O B12923059 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol CAS No. 143525-63-7

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol

Cat. No.: B12923059
CAS No.: 143525-63-7
M. Wt: 206.28 g/mol
InChI Key: KURHSCLEIMIRAB-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis can involve the reaction of 4-amino-3-ethylbenzaldehyde with pyrrolidine under specific conditions to form the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. This compound may act on various pathways, including those involved in neurotransmission and enzyme activity, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino and ethyl substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

143525-63-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-amino-3-ethylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c1-2-9-7-10(3-4-12(9)13)14-6-5-11(15)8-14/h3-4,7,11,15H,2,5-6,8,13H2,1H3

InChI Key

KURHSCLEIMIRAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCC(C2)O)N

Origin of Product

United States

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